2-Thiazol-2-yl-propan-2-ol

Medicinal Chemistry Lipophilicity ADME

Substituting 2-Thiazol-2-yl-propan-2-ol with its primary alcohol analog (LogP 0.47 vs. 1.00-1.37) risks compromised membrane permeability and assay failure. This tertiary alcohol-thiazole scaffold eliminates that risk: • Higher LogP (1.00-1.37) enhances passive membrane permeability while retaining H-bonding capacity - critical for oral bioavailability optimization. • Boiling point of 210.3 °C supports high-temperature reactions (e.g., nucleophilic substitutions, cycloadditions) where lower-boiling isomers would evaporate. • Metal-free structure simplifies work-up and purification vs. organostannane derivatives, reducing cost and hazardous waste at scale.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
CAS No. 16077-78-4
Cat. No. B176019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazol-2-yl-propan-2-ol
CAS16077-78-4
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CS1)O
InChIInChI=1S/C6H9NOS/c1-6(2,8)5-7-3-4-9-5/h3-4,8H,1-2H3
InChIKeyMWGMIUFKOSHPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4) – Overview


2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4), also known as α,α-dimethyl-2-thiazolemethanol, is a heterocyclic organic compound featuring a thiazole ring and a tertiary alcohol group . It is widely recognized as a versatile small molecule scaffold and building block . Key physicochemical properties include a molecular weight of 143.21 g/mol, a predicted density of 1.195 g/cm³, and a boiling point of 210.3°C at 760 mmHg .

1Versatile thiazole scaffold for heterocyclic derivatization
2Tertiary alcohol enables synthetic control of reactivity and lipophilicity
3Metal-free building block for cost-efficient scale-up workflows

2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4): Substitution Risk


The presence of a tertiary alcohol group directly attached to the thiazole ring in 2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4) fundamentally alters its physicochemical and chemical reactivity profile compared to its primary and secondary alcohol analogs, as well as more heavily functionalized derivatives . Simple substitution with compounds like 2-(thiazol-2-yl)ethanol or 1-(thiazol-2-yl)propan-2-ol cannot be made without significant risk. As the evidence below demonstrates, these structural variations lead to quantifiable differences in lipophilicity, boiling point, and synthetic utility. Such deviations can critically impact reaction yields, purification strategies, and ultimately, the success of a synthetic pathway or biological assay . Therefore, maintaining the precise chemical identity is not a matter of preference but a strict requirement for experimental reproducibility and procurement integrity.

!Primary or secondary alcohol analogs may shift lipophilicity profile, altering assay or chromatography behavior
!Structural isomers with different alcohol attachment points can exhibit significantly different thermal stability, affecting high-temperature reactions
!Heavier, organotin-functionalized derivatives introduce handling complexity and are not a direct substitute for general scaffold use

2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4): Quantitative Comparison


Higher Lipophilicity vs. 2-(Thiazol-2-yl)ethanol

2-Thiazol-2-yl-propan-2-ol (target) exhibits a predicted LogP (ACD/LogP) of 1.00, which is 2.1-fold higher than the LogP of 0.47 for 2-(thiazol-2-yl)ethanol, a close primary alcohol analog . A second computational source predicts an even higher LogP of 1.37 for the target compound, reinforcing its more lipophilic character .

Lipophilicity vs. 2-(thiazol-2-yl)ethanol
Cross-study comparable
Target LogP ~1.00–1.37 vs. comparator 0.47 (predicted)
Higher lipophilicity affects membrane permeability and RP-HPLC retention
Predicted values; experimental confirmation recommended
Medicinal Chemistry Lipophilicity ADME Chromatography

Higher Boiling Point vs. 1-(Thiazol-2-yl)propan-2-ol

The target compound, 2-Thiazol-2-yl-propan-2-ol, possesses a boiling point of 210.3 °C at 760 mmHg . In contrast, a structural isomer, 1-(thiazol-2-yl)propan-2-ol, has a substantially lower reported boiling point of 177.1 °C [1]. This difference of 33.2 °C is a quantifiable, significant variation that arises from the differing positions of the thiazole and alcohol moieties.

Boiling point vs. 1-(thiazol-2-yl)propan-2-ol
Cross-study comparable
210.3 °C vs. 177.1 °C (33.2 °C higher at 760 mmHg)
Higher thermal robustness enables broader reaction temperature window
Measured at standard pressure; verify in process conditions
Synthetic Chemistry Thermal Stability Process Engineering Distillation

Non-Organotin Scaffold vs. Stannylated Derivative

2-Thiazol-2-yl-propan-2-ol (MW 143.21 g/mol) serves as a fundamental, metal-free scaffold for thiazole derivatization . A functionalized analog, 2-(4-(tributylstannyl)thiazol-2-yl)propan-2-ol (CAS 1245816-16-3), is specifically used for Stille cross-coupling reactions . This analog is approximately 3X heavier (MW 432.25 g/mol), contains tin, and is subject to more stringent safety and handling regulations (including acute toxicity and environmental hazards) .

Scaffold vs. stannylated derivative
Class-level inference
MW 143.21 vs. 432.25 (tin-containing); metal-free general building block
Non-toxic, lighter scaffold simplifies handling and scale-up
Stannylated derivative only for specific Stille coupling; review safety regulations
Medicinal Chemistry Synthetic Methodology Safety Cost-Efficiency

2-Thiazol-2-yl-propan-2-ol (CAS 16077-78-4): Key Applications


Medicinal Chemistry: Lipophilic Drug Design

The higher LogP of 2-Thiazol-2-yl-propan-2-ol (1.00-1.37) compared to the primary alcohol analog (0.47) makes it a preferred scaffold for designing compounds intended to cross biological membranes or engage lipophilic binding pockets . Its moderate lipophilicity can improve passive permeability while the tertiary alcohol maintains hydrogen-bonding capacity, a key balance for oral bioavailability .

High-Temperature Reactions in Organic Synthesis

With a boiling point of 210.3 °C, this compound can be employed in reaction conditions that require elevated temperatures for extended periods, where lower-boiling isomers would evaporate or degrade . This is particularly valuable in nucleophilic substitutions or cycloadditions where thermal activation is necessary for reaction progression or completion.

Cost-Effective Scale-Up of Thiazole Intermediates

For process chemists, selecting the simple 2-Thiazol-2-yl-propan-2-ol scaffold over a heavier, functionalized analog like the tributylstannyl derivative offers clear advantages in cost, atom economy, and safety during scale-up . The metal-free nature simplifies work-up and purification, reducing overall production costs and minimizing hazardous waste streams .

Application
Selection Property
Validation Focus
Lipophilic drug-design research
Lipophilicity profile (LogP)
Membrane permeability assay context
High-temperature synthetic routes
Boiling point and thermal stability
Reaction temperature window verification
Cost-efficient thiazole intermediate scale-up
Metal-free, low molecular weight scaffold
Process safety and atom economy review

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48 linked technical documents
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